3,4,5,6-Tetrafluoropicolinonitrile
Overview
Description
3,4,5,6-Tetrafluoropicolinonitrile is a heterocyclic compound characterized by the presence of four fluorine atoms and a nitrile group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5,6-Tetrafluoropicolinonitrile can be synthesized by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride . This reaction involves the nucleophilic substitution of chlorine atoms by fluorine atoms. Another method involves the reduction of 3,4,5,6-tetrafluoropyridine-2-carbonitrile with Raney alloy and aqueous formic acid to yield 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which can then be further processed .
Industrial Production Methods
Industrial production methods for 3,4,5,6-tetrafluoropyridine-2-carbonitrile typically involve large-scale synthesis using similar nucleophilic substitution reactions. The use of potassium fluoride in a suitable solvent under controlled temperature conditions is a common approach .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrafluoropicolinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as sodium azide to form tetraazidopyridine-4-carbonitrile.
Reduction: Reduction with Raney alloy and aqueous formic acid yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, sodium azide, Raney alloy, and aqueous formic acid. Reaction conditions often involve controlled temperatures and the use of suitable solvents such as dimethylformamide (DMF) or methanol .
Major Products Formed
Major products formed from these reactions include 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, 3,4,5,6-tetrafluoropyridine-2-carboxylic acid, and tetraazidopyridine-4-carbonitrile .
Scientific Research Applications
3,4,5,6-Tetrafluoropicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrafluoropyridine-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and a nitrile group makes it highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4,6-difluoropyridine-2-carbonitrile: Similar in structure but with chlorine atoms instead of fluorine.
2,3,5,6-Tetrafluoropyridine-4-carbonitrile: Another fluorinated pyridine derivative with a different substitution pattern.
Uniqueness
3,4,5,6-Tetrafluoropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridine derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3,4,5,6-tetrafluoropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFHRSUUAGJYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=N1)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625801 | |
Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41793-83-3 | |
Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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